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Compound of Interest

Compound Name: Methyl Tanshinonate

Cat. No.: B091732 Get Quote

A Note on Methyl Tanshinonate: While the following protocols and data are based on

extensive research into the in vivo applications of tanshinones, it is important to note that

specific experimental data for Methyl Tanshinonate is limited in the current scientific literature.

The primary focus of existing research has been on other major tanshinones such as

Tanshinone IIA (Tan-IIA), Tanshinone I (Tan-I), and Cryptotanshinone (CRY). The experimental

models and protocols detailed below for these related compounds can serve as a valuable

starting point for researchers investigating Methyl Tanshinonate, with the caveat that

optimization of dosages and treatment regimens may be necessary. One study has indicated

the potential of Methyl Tanshinonate in anti-platelet aggregation activities[1].

I. Oncology Models
Tanshinones have demonstrated significant anti-cancer effects across various cancer types in

preclinical in vivo models. These effects are often attributed to the induction of apoptosis,

inhibition of proliferation, and suppression of angiogenesis.

Data Summary: Anti-Cancer Efficacy of Tanshinones in
Vivo
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Cancer Type Animal Model
Tanshinone
Derivative

Dosage and
Administration

Key Findings

Breast Cancer

Nude mice with

MDA-MB-435

xenografts

Acetyl

Tanshinone IIA

(ATA)

30 mg/kg, i.p., 3

times/week

Significantly

inhibited tumor

growth.[2]

Cervical Cancer

Athymic nude

mice with

cervical cancer

xenografts

Tanshinone IIA Not specified

66% reduction in

tumor volume;

decreased

expression of

PCNA.[3]

Lung Cancer

Nude mice with

H1299

xenografts

Tanshinone I
200 mg/kg, oral

gavage

Marked reduction

in tumor weight,

angiogenesis,

and Aurora A

expression.[4]

Prostate Cancer
DU145 xenograft

mice
Tanshinone I Not specified

Significantly

reduced final

tumor weight,

induced

apoptosis, and

inhibited

angiogenesis.[5]

Gastric Cancer
SCID mice with

AGS xenografts
Tanshinone IIA

Not specified,

treatment for 8

weeks

Significantly

decreased

expression of

EGFR, IGFR,

PI3K, AKT, and

mTOR proteins.

[3]

Pancreatic

Cancer

BxPC3 xenograft

tumor model
Tanshinone IIA Not specified

Significantly

suppressed

tumor growth.[3]
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Osteosarcoma
143B xenograft

model
Tanshinone IIA Not specified

Significantly

inhibited tumor

development,

proliferation,

migration, and

invasion.[3]

Experimental Protocol: Human Tumor Xenograft Model
in Nude Mice
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the

anti-tumor efficacy of tanshinones.

1. Cell Culture:

Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, H1299 for lung
cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
Harvest cells during the logarithmic growth phase and assess viability using trypan blue
exclusion.

2. Animal Model:

Use female athymic nude mice (4-6 weeks old).
Allow a one-week acclimatization period.

3. Tumor Implantation:

Resuspend the cancer cells in sterile, serum-free media or PBS.
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of
each mouse.

4. Treatment Regimen:

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and
control groups.
Prepare the tanshinone derivative in a suitable vehicle (e.g., corn oil for oral gavage, or a
solution for intraperitoneal injection).
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Administer the treatment as per the study design (e.g., daily oral gavage, intraperitoneal
injections three times a week). The control group receives the vehicle only.

5. Efficacy Assessment:

Measure tumor volume twice weekly using calipers (Volume = (length × width²)/2).
Monitor body weight and general health of the animals.
At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., histology, western blotting for protein markers like PCNA, Aurora
A, or members of the PI3K/Akt pathway).

Signaling Pathway: Tanshinone-Mediated Anti-Tumor
Effects
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Tanshinone Anti-Cancer Signaling Pathways

II. Cardiovascular Models
Tanshinones have shown cardioprotective effects in models of myocardial ischemia-reperfusion

injury and anti-platelet aggregation activity.
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Data Summary: Cardioprotective Effects of Tanshinones
in Vivo

Condition Animal Model
Tanshinone
Derivative

Dosage and
Administration

Key Findings

Myocardial

Infarction
Rat Tanshinone IIA

60 mg/kg/day,

intragastrically

Attenuated

pathological

changes,

improved heart

function, reduced

MCP-1

expression.[6]

Platelet

Aggregation
Rat

Cryptotanshinon

e
Not specified

Inhibited platelet

aggregation in a

concentration-

dependent

manner.[7]

Bleeding Time Mouse
Cryptotanshinon

e
10 mg/kg, i.p.

Significantly

increased

bleeding time.[8]

Clot Retraction Mouse
Cryptotanshinon

e
10 mg/kg, i.p.

Significantly

decreased clot

retraction.[8]

Platelet

Aggregation
Newborn Piglets

Tanshinone IIA

Sulfonate (STS)

0.1-10 mg/kg,

intravenous

Impaired ex vivo

collagen-

stimulated

platelet

aggregation.[9]

Experimental Protocol: Rat Model of Myocardial
Infarction
This protocol describes the induction of myocardial infarction in rats to study the

cardioprotective effects of tanshinones.
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1. Animal Model:

Use male Sprague-Dawley or Wistar rats (250-300g).

2. Surgical Procedure:

Anesthetize the rat (e.g., with sodium pentobarbital).
Intubate and ventilate the animal.
Perform a left thoracotomy to expose the heart.
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is
confirmed by the discoloration of the ventricle.
For ischemia-reperfusion models, release the ligature after a defined period (e.g., 30
minutes).
Close the chest in layers.

3. Treatment:

Administer the tanshinone derivative or vehicle via the desired route (e.g., intragastrically) at
a predetermined time point (e.g., daily for one week post-surgery).

4. Assessment of Cardiac Function and Injury:

Hemodynamics: Measure parameters like left ventricular systolic pressure (LVSP) and left
ventricular end-diastolic pressure (LVEDP) using a catheter inserted into the left ventricle.
Infarct Size Measurement: At the end of the experiment, excise the heart and stain with
triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red)
tissue.
Biochemical Markers: Measure serum levels of cardiac enzymes such as creatine kinase-MB
(CK-MB) and lactate dehydrogenase (LDH).
Histology: Perform histological analysis to assess inflammation and fibrosis.

Experimental Workflow: Myocardial Infarction Model
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Workflow for Myocardial Infarction Study

III. Neurological Models
Tanshinones have demonstrated neuroprotective effects in various models of neurological

disorders, including stroke and neurodegenerative diseases.
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Data Summary: Neuroprotective Effects of Tanshinones
in Vivo

Condition Animal Model
Tanshinone
Derivative

Dosage and
Administration

Key Findings

Focal Cerebral

Ischemia
Mouse Tanshinone IIA

5, 10, 20 mg/kg,

i.p.

Significantly

reduced infarct

volume and

improved

neurological

deficit.[10]

Hypoxia-

Ischemia
Mouse Tanshinone I 10 mg/kg, i.p.

Significant

reduction in

infarct volume

and neuronal

death.[11]

Parkinson's

Disease

6-OHDA-

lesioned mice
Tanshinone I Not specified

Attenuated

striatal oxidative

stress and

ameliorated

dopaminergic

neurotoxicity.[9]

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Rat Tanshinone IIA Not specified

Improved clinical

symptoms and

reduced CNS

inflammation and

demyelination.

[12]

Experimental Protocol: Mouse Model of Permanent
Focal Cerebral Ischemia
This protocol details the middle cerebral artery occlusion (MCAO) model to investigate the

neuroprotective effects of tanshinones against stroke.
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1. Animal Model:

Use male ICR mice (25-30g).

2. Surgical Procedure (MCAO):

Anesthetize the mouse.
Make a midline neck incision and expose the common carotid artery (CCA), external carotid
artery (ECA), and internal carotid artery (ICA).
Insert a nylon monofilament coated with silicone into the ICA to occlude the origin of the
middle cerebral artery (MCA).
For permanent MCAO, the filament is left in place. For transient MCAO, it is withdrawn after
a specific period (e.g., 60 minutes).

3. Treatment:

Administer the tanshinone derivative or vehicle (e.g., intraperitoneally) at specified times
relative to the MCAO procedure (e.g., 30 minutes before).

4. Neurological Deficit Scoring:

Evaluate neurological deficits at 24 hours post-MCAO using a standardized scale (e.g., a 0-5
point scale where 0 is no deficit and 5 is death).

5. Infarct Volume Measurement:

At 24 hours post-MCAO, euthanize the mice and remove the brains.
Slice the brain into coronal sections and stain with 2% TTC.
Calculate the infarct volume as a percentage of the total brain volume.

6. Biochemical Analysis:

Measure markers of oxidative stress in serum and brain tissue, such as malondialdehyde
(MDA) content and superoxide dismutase (SOD) activity.
Assess inflammatory markers like nitric oxide (NO) content and inducible nitric oxide
synthase (iNOS) expression in brain tissue.
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Signaling Pathway: Neuroprotective Mechanisms of
Tanshinones
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Neuroprotective Signaling of Tanshinones

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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